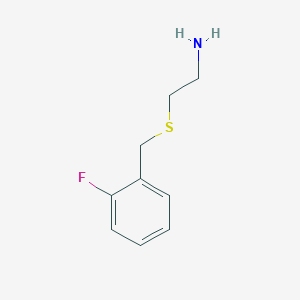

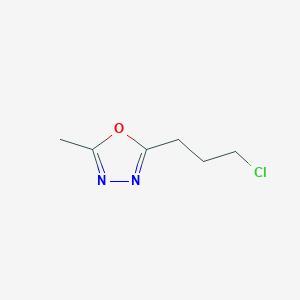

![molecular formula C15H15N5OS2 B2876248 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034303-36-9](/img/structure/B2876248.png)

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole and thiadiazole, both of which are heterocyclic compounds containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of the thiadiazole and benzothiazole rings in the compound contributes to its unique chemical properties .Scientific Research Applications

1. Synthesis and Anti-Arrhythmic Activity

A study by Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of the newly synthesized compounds, which include structures related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide, showed significant anti-arrhythmic activity. This highlights the potential of these compounds in the development of new anti-arrhythmic drugs (Abdel‐Aziz et al., 2009).

2. Antimicrobial Studies

Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K. (2019) conducted a study on substituted 2-aminobenzothiazoles derivatives, including compounds structurally similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide. The synthesized compounds were evaluated for their antimicrobial activity and showed promising results against various bacterial and fungal strains. This suggests the potential application of these compounds in the development of new antimicrobial agents (Anuse et al., 2019).

3. Mycobacterium Tuberculosis GyrB Inhibitors

In a study by Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013), a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds in this series showed promising activity and could be a potential lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).

4. Anticancer Activity

Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P. (2017) synthesized a series of Schiff’s bases containing thiadiazole and benzamide groups, which are structurally related to the compound . These compounds exhibited promising anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).

5. Anti-Mycobacterial Chemotypes

Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study revealed several compounds with potential anti-tubercular activity, highlighting the importance of this class of compounds in developing new treatments for tuberculosis (Pancholia et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific context.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence the compound’s absorption and distribution, while metabolic stability and interactions with drug-metabolizing enzymes can affect its metabolism and excretion .

Result of Action

Based on the reported biological activities of similar compounds, it is likely that the compound could have effects such as modulation of enzyme activity, alteration of cell signaling pathways, and potential impacts on cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the physiological environment within the body, including factors such as blood flow, tissue distribution, and the presence of biological barriers, can also influence the compound’s action .

properties

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c21-14(15-18-11-3-1-2-4-12(11)22-15)17-10-5-7-20(8-6-10)13-9-16-23-19-13/h1-4,9-10H,5-8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKMURCBADFGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

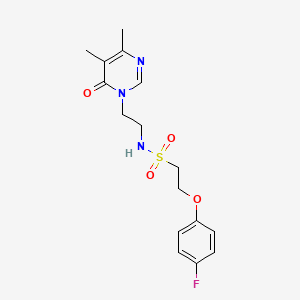

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)

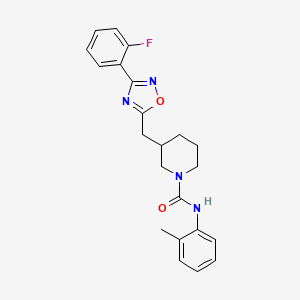

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)

![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)

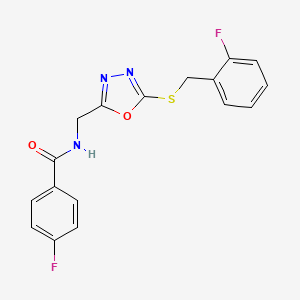

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)

![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)

![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)

![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)